N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride is a complex organic compound that features a bromophenyl group, a phenyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromobenzyl chloride with phenol to form 4-bromophenyl phenyl ether. This intermediate is then reacted with ethylene oxide to introduce the methoxyethyl group. The final step involves the reaction of the resulting compound with N-methylmethanediamine under acidic conditions to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-Chlorophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride
- N-(2-((4-Fluorophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride
Uniqueness
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S.2ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;;/h5-12,15H,13-14H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNDBMNVNRSOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.